molecular formula C20H15ClF6N4 B3037266 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-76-6

7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B3037266
CAS No.: 477851-76-6
M. Wt: 460.8 g/mol
InChI Key: LLHXSMONYOQRLC-UHFFFAOYSA-N
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Description

7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthyridine core substituted with a piperazine ring and chlorophenyl group, along with two trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine coreThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functional group additions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to isolate the final product. The exact methods can vary depending on the scale of production and the specific requirements of the application .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and piperazine-containing molecules. Examples include:

  • 7-[4-(4-Methylphenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
  • 7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine.

Uniqueness

What sets 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

7-[4-(4-chlorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF6N4/c21-12-1-3-13(4-2-12)30-7-9-31(10-8-30)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHXSMONYOQRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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